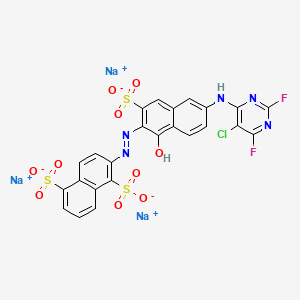
2-((6-((5-Chloro-2,6-difluoro-4-pyrimidinyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)naphthalene-1,5-disulphonic acid, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-6-(5-Chloro-2,6-difluoro-4-pyrimidinyl)amino-1-hydroxy-3-sulpho-2-naphthylazonaphthalene-1,5-disulphonic acid (sodium salt) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including chloro, difluoro, pyrimidinyl, amino, hydroxy, sulpho, and naphthylazonaphthalene groups. It is commonly used in various scientific research applications due to its versatile chemical reactivity and potential biological activities.
准备方法
The synthesis of 2-6-(5-Chloro-2,6-difluoro-4-pyrimidinyl)amino-1-hydroxy-3-sulpho-2-naphthylazonaphthalene-1,5-disulphonic acid (sodium salt) involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
-
Formation of the Pyrimidinyl Intermediate: : The synthesis begins with the preparation of the 5-chloro-2,6-difluoro-4-pyrimidinyl intermediate. This is achieved through a series of halogenation and substitution reactions, where appropriate reagents such as chlorine and fluorine sources are used under controlled conditions .
-
Coupling with Naphthylazonaphthalene: : The pyrimidinyl intermediate is then coupled with a naphthylazonaphthalene derivative. This step involves the formation of an azo bond between the two aromatic systems, typically using diazonium salts and coupling agents under acidic or basic conditions .
-
Sulphonation and Hydroxylation: Sulphonation is usually carried out using sulfuric acid or its derivatives, while hydroxylation can be achieved through various oxidation reactions .
化学反应分析
2-6-(5-Chloro-2,6-difluoro-4-pyrimidinyl)amino-1-hydroxy-3-sulpho-2-naphthylazonaphthalene-1,5-disulphonic acid (sodium salt) undergoes several types of chemical reactions, including:
-
Oxidation: : The hydroxy group in the compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide .
-
Reduction: : The azo bond can be reduced to form amines using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst .
-
Substitution: : The chloro and difluoro groups in the pyrimidinyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives .
科学研究应用
2-6-(5-Chloro-2,6-difluoro-4-pyrimidinyl)amino-1-hydroxy-3-sulpho-2-naphthylazonaphthalene-1,5-disulphonic acid (sodium salt) has a wide range of scientific research applications, including:
-
Chemistry: : It is used as a reagent in organic synthesis for the preparation of complex molecules and as a building block for the synthesis of other functionalized compounds .
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
-
Medicine: : Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases .
-
Industry: : It is used in the production of dyes, pigments, and other industrial chemicals due to its vibrant color and stability .
作用机制
The mechanism of action of 2-6-(5-Chloro-2,6-difluoro-4-pyrimidinyl)amino-1-hydroxy-3-sulpho-2-naphthylazonaphthalene-1,5-disulphonic acid (sodium salt) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
相似化合物的比较
2-6-(5-Chloro-2,6-difluoro-4-pyrimidinyl)amino-1-hydroxy-3-sulpho-2-naphthylazonaphthalene-1,5-disulphonic acid (sodium salt) can be compared with other similar compounds, such as:
-
5-Chloro-2,4,6-trifluoropyrimidine: : This compound shares the pyrimidinyl core but has different substituents, leading to variations in reactivity and applications .
-
2,3-Difluoro-5-chloropyridine: : Another similar compound with a pyridine ring instead of a pyrimidine ring, which affects its chemical properties and uses .
-
Nickel 22-((3-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)phenyl)amino)sulfonylphthalocyanine-1,8,15-trisulfonic acid, trisodium salt: : This compound contains a similar pyrimidinyl group but is part of a larger, more complex structure used in different applications .
属性
CAS 编号 |
83763-57-9 |
|---|---|
分子式 |
C24H11ClF2N5Na3O10S3 |
分子量 |
768.0 g/mol |
IUPAC 名称 |
trisodium;2-[[6-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C24H14ClF2N5O10S3.3Na/c25-18-22(26)29-24(27)30-23(18)28-11-4-5-12-10(8-11)9-17(44(37,38)39)19(20(12)33)32-31-15-7-6-13-14(21(15)45(40,41)42)2-1-3-16(13)43(34,35)36;;;/h1-9,33H,(H,28,29,30)(H,34,35,36)(H,37,38,39)(H,40,41,42);;;/q;3*+1/p-3 |
InChI 键 |
XAQCRMBBLVHCHU-UHFFFAOYSA-K |
规范 SMILES |
C1=CC2=C(C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C=C4C=C(C=CC4=C3O)NC5=C(C(=NC(=N5)F)F)Cl)S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


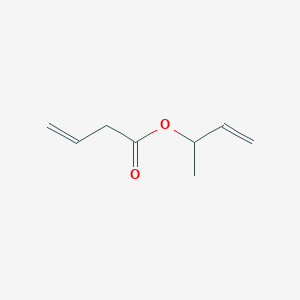
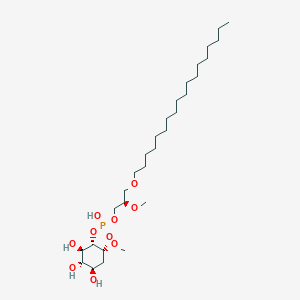
![Cadmium, [carbonato(2-)-|EO]-](/img/structure/B13415038.png)
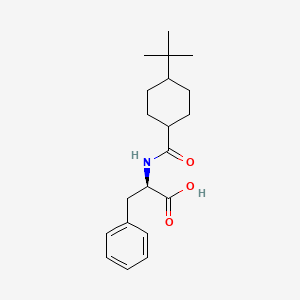
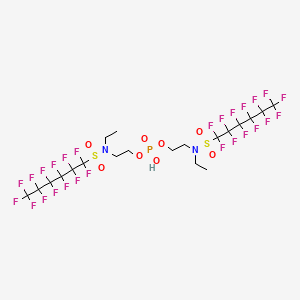
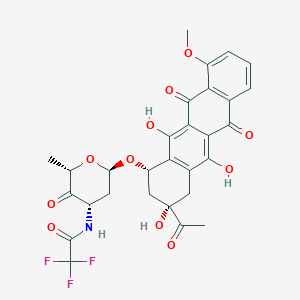

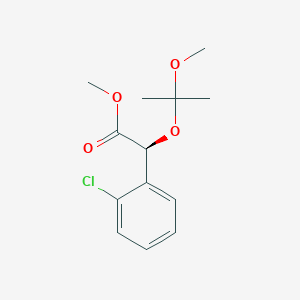


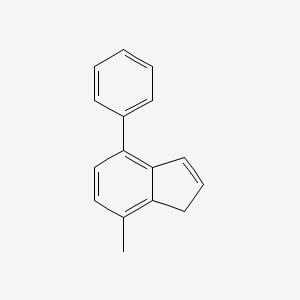

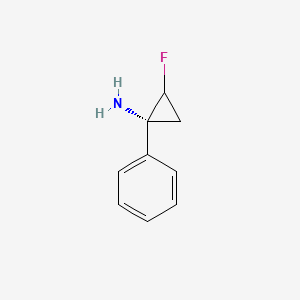
![2-Propenoic acid, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13415096.png)
